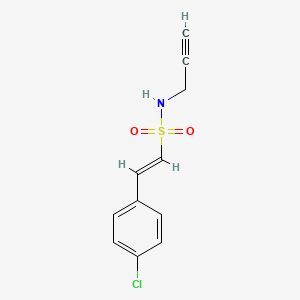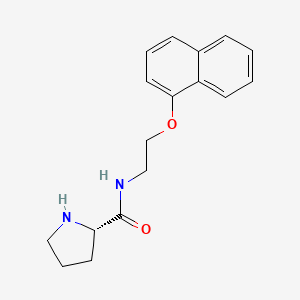
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPES is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide exerts its biological activity by inhibiting the activity of specific enzymes or proteins. For example, in cancer cells, this compound induces apoptosis by inhibiting the activity of Bcl-2, a protein that plays a crucial role in cell survival. In enzyme inhibition, this compound binds to the active site of carbonic anhydrase, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting angiogenesis, and inhibiting enzyme activity. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting Bcl-2 activity. Inhibiting angiogenesis prevents the growth and spread of cancer cells by inhibiting the formation of new blood vessels. In enzyme inhibition, this compound inhibits the activity of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in the body.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide has several advantages for lab experiments, such as its high purity, good yield, and well-studied mechanism of action. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide, such as exploring its potential applications in drug discovery, material science, and enzyme inhibition. In drug discovery, this compound can be used as a building block for the synthesis of novel compounds with potential therapeutic applications. In material science, this compound can be used as a building block for the synthesis of novel polymers and materials with unique properties. In enzyme inhibition, this compound can be used as a lead compound for the development of novel enzyme inhibitors with potential therapeutic applications.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied extensively. This compound has several advantages for lab experiments, such as its high purity, good yield, and well-studied mechanism of action. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water. There are several future directions for the study of this compound, such as exploring its potential applications in drug discovery, material science, and enzyme inhibition.
Synthesis Methods
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide can be synthesized using different methods, such as the reaction of 4-chloroacetophenone with propargylamine followed by the addition of sulfuric acid, or the reaction of 4-chloroacetophenone with propargylamine followed by the addition of sodium bisulfite. These methods yield this compound in good yields and high purity.
Scientific Research Applications
2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide has been studied extensively for its potential applications in various fields, such as cancer research, enzyme inhibition, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In enzyme inhibition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-prop-2-ynylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-8-13-16(14,15)9-7-10-3-5-11(12)6-4-10/h1,3-7,9,13H,8H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIQPIANCCQYCH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)
![(2S)-N-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645606.png)
![2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)
![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)